DIRECT BLUE 15
Overview
Description
Preparation Methods
The synthesis of DIRECT BLUE 15 involves the coupling of 1,5-diaminonaphthalene-3-sulfonic acid with 2,4,6-trinitrophenol . The reaction conditions typically require an acidic medium and elevated temperatures to facilitate the coupling reaction . Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
DIRECT BLUE 15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
DIRECT BLUE 15 has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of DIRECT BLUE 15 involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved in its action include disruption of cellular processes and inhibition of microbial growth.
Comparison with Similar Compounds
DIRECT BLUE 15 is unique due to its specific molecular structure and properties. Similar compounds include:
Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate: .
Direct Blue 2B: .
Direct Blue 2R: .
These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
IUPAC Name |
tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCJCNVYTGPGAN-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N6Na4O16S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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